5-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are diazine compounds produced by substituting two nitrogen atoms at positions 1 and 3 of a six-membered ring. These compounds are significant in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicidal, and anticancer properties .
Mechanism of Action
Target of Action
The compound “5-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione” could potentially interact with proteins or enzymes that have affinity for pyrimidine derivatives .
Mode of Action
The compound could potentially act as a nucleophile, attacking electrophilic sites on target molecules . The presence of the pyrimidine ring and the amino group could facilitate this interaction .
Biochemical Pathways
The exact biochemical pathways affected by this compound are unknown. Pyrimidine derivatives are known to play key roles in various biological processes, including dna and rna synthesis .
Pharmacokinetics
The ADME properties of this compound are unknown. The presence of the pyrimidine ring could potentially influence its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of this compound’s action are unknown. Given its potential nucleophilic activity, it could potentially interfere with the function of target proteins or enzymes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .
Preparation Methods
The synthesis of 5-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of β-dicarbonyl compounds with amines. One common method involves the use of microwave irradiation to facilitate the reaction, which can result in moderate yields and high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
5-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione has various applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including its antibacterial, antifungal, and anticancer properties. In industry, it may be used in the development of new materials or as a precursor for other chemical compounds .
Comparison with Similar Compounds
Similar compounds to 5-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione include other pyrimidine derivatives such as ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate and 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol These compounds share similar structural features and biological activities but may differ in their specific applications and effectiveness
Properties
IUPAC Name |
5-[[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-7-5-8(2)16-12(15-7)14-6-9-10(17)19-13(3,4)20-11(9)18/h5-6H,1-4H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZNQYUNRYGASS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC=C2C(=O)OC(OC2=O)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332184 | |
Record name | 5-[[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501332184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26726646 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
25063-71-2 | |
Record name | 5-[[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501332184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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